Alloferon
Description
Overview of Alloferon (B14017460) 1 as a Bioactive Peptide
This compound 1 is a slightly cationic, non-glycosylated oligopeptide with a unique amino acid sequence. nih.govresearchgate.netbiosyn.com It is recognized for its ability to modulate the immune system, demonstrating both antiviral and antitumor activities in research settings. nih.govpnas.orgtandfonline.com this compound 1 is part of a family of peptides known as alloferons, which are considered cytokine-like, meaning they can influence the communication and behavior of immune cells. biosyn.comgoogle.comgoogle.com A key aspect of its bioactivity is the stimulation of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. patsnap.compatsnap.comlongdom.org Furthermore, research has shown that this compound 1 can induce the synthesis of interferons, a group of signaling proteins that play a critical role in the body's defense against viral pathogens. pnas.orgpatsnap.compatsnap.com
Historical Context of this compound 1 Discovery and Origin
The discovery of this compound 1 is rooted in the study of insect immunology. biosyn.compnas.orgpatsnap.com Researchers investigating the immune responses of insects identified a group of peptides with potent biological activities. pnas.org
This compound 1 was originally isolated from the hemolymph, the circulatory fluid of insects, of the blow fly Calliphora vicina. nih.govpnas.orgfrontiersin.org The isolation was performed on larvae that had been challenged with bacteria, a process that stimulates the insect's immune system to produce a range of defense molecules, including antimicrobial and immunomodulatory peptides. pnas.orggoogle.comgoogle.com The process involved collecting the hemolymph from these septically injured larvae, followed by chromatographic purification to isolate the active components. pnas.orggoogle.com This purposeful screening was aimed at identifying substances capable of stimulating the cytotoxic activity of mammalian natural killer cells. google.com Two primary variants were identified, designated as this compound 1 and this compound 2. pnas.orgqyaobio.com
Following its isolation, this compound 1 was characterized as an immunomodulatory agent due to its observed effects on the immune system. nih.govgoogle.comfrontiersin.org Early studies demonstrated its ability to stimulate the cytotoxic activity of both mouse and human natural killer (NK) cells. pnas.orggoogle.com This stimulation of NK cells, along with the induction of interferon synthesis, established this compound 1 as a molecule with the potential to enhance the body's innate immune response against infections and tumors. nih.govpnas.orggoogle.com The name "this compound" was chosen to reflect its functional similarity to interferons (-feron) and its origin from a different, non-vertebrate species (allo-). pnas.org
Isolation from Calliphora vicina Hemolymph
Classification within Biologically Active Peptides
This compound 1 is classified as a member of the cytokine-like peptide family derived from the insect immune system. biosyn.comgoogle.comqyaobio.com More broadly, it falls under the category of antimicrobial peptides (AMPs), which are a conserved class of molecules with intrinsic antimicrobial properties found throughout the biosphere. nih.govfrontiersin.org While many AMPs directly target and kill microbes, this compound 1's primary characterized role is in immunomodulation, augmenting both innate and adaptive immune responses. nih.govfrontiersin.org Its unique amino acid sequence distinguishes it from other known cytokines and immunomodulatory peptides. pnas.org
Data Tables
Table 1: Key Properties of this compound 1
| Property | Description | Source |
| Type | Bioactive Peptide | nih.govfrontiersin.org |
| Origin | Hemolymph of Calliphora vicina (blow fly) larvae | nih.govbiosyn.compnas.org |
| Amino Acid Sequence | H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | nih.govresearchgate.net |
| Molecular Formula | C52H76N22O16 | qyaobio.comresearchgate.net |
| Primary Function | Immunomodulation | nih.govgoogle.compatsnap.com |
| Key Activities | Stimulation of NK cells, Induction of interferon synthesis | pnas.orgpatsnap.compatsnap.com |
| Classification | Cytokine-like peptide, Antimicrobial Peptide (AMP) | nih.govbiosyn.comgoogle.com |
Table 2: Chronology of this compound 1 Research Milestones
| Year | Milestone | Key Findings | Source |
| 2002 | Discovery and Initial Characterization | Isolated from Calliphora vicina hemolymph; demonstrated stimulation of NK cells and interferon synthesis. | nih.govpnas.org |
| 2002 | Antiviral and Antitumor Activity | Showed potential in enhancing antiviral and antitumor resistance in mice. | pnas.org |
| 2013 | Mechanism of NK Cell Activation | Elucidated the role of up-regulating NK-activating receptors and granule exocytosis. | nih.govlongdom.org |
| Ongoing | Further Mechanistic Studies | Continued research into its effects on various immune pathways and cell types. | nih.govfrontiersin.org |
Properties
CAS No. |
347884-61-1 |
|---|---|
Molecular Formula |
C52H76N22O16 |
Molecular Weight |
1265.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82)/t31-,32-,33-,34-,35-,36-,43-,44-/m0/s1 |
InChI Key |
XCAPMVINJNSTAF-WXPUDEETSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Ii. Molecular Structure and Chemical Synthesis of Alloferon 1
Primary Amino Acid Sequence Analysis of Alloferon (B14017460) 1
This compound 1 is a linear, non-glycosylated tridecapeptide, meaning it consists of a chain of 13 amino acids. researchgate.netnih.govnovoprolabs.combiosyn.com Its primary structure, or amino acid sequence, has been identified as H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH. researchgate.netnih.govnovoprolabs.comnih.gov The "H-" at the beginning indicates a free amino group at the N-terminus (Histidine), and the "-OH" at the end signifies a free carboxyl group at the C-terminus (Glycine). The molecular formula for this compound 1 is C₅₂H₇₆N₂₂O₁₆, with a corresponding molecular weight of approximately 1265.3 Da. researchgate.netnovoprolabs.compeptide.com
A second variant, named this compound 2, was isolated alongside this compound 1. nih.govpnas.org It is a dodecapeptide (12 amino acids) with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH, which is identical to this compound 1 but lacks the N-terminal Histidine residue. nih.govnih.govpnas.org
| Property | Details |
| Name | This compound 1 |
| Type | Oligopeptide |
| Amino Acid Sequence | H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH |
| Number of Residues | 13 |
| Molecular Formula | C₅₂H₇₆N₂₂O₁₆ |
| Molecular Weight | ~1265.3 Da |
| Structure | Linear, non-glycosylated |
Structural Similarities to Other Biological Molecules
While database searches have not revealed clear sequence homology with known antiviral or immunomodulatory peptides, this compound 1 does exhibit structural similarities to fragments of several functionally significant proteins. nih.govpnas.orggoogle.com This suggests a potential for convergent evolution of certain structural motifs. For instance, this compound 1 shares a 63% identity with a fragment (positions 377-387) of the influenza virus B hemagglutinin precursor, a key protein for viral entry into host cells. nih.govgoogle.com
Further structural analogies have been noted with the following proteins:
Bovine Prion Protein (PrP) I and II: Similarities exist with fragments 96-108 and 88-100, respectively. researchgate.netnih.govpnas.org
Sarcophaga peregrina Antifungal Protein (Sarcophaga AFP): A resemblance to the precursor fragment at positions 51-59 has been identified. researchgate.netnih.gov
Bovine High Molecular Weight (HMW) Kininogen I: this compound 1 shows some similarity to the precursor fragment at positions 452-460. nih.govpnas.org
Human Endothelial Collagen α2: A short domain at amino acid positions 33-44 shares some structural features. pnas.org
Despite these structural resemblances, the chemical structure of this compound 1 is distinct from interferons and other known cytokines. google.com
Solid-Phase Peptide Synthesis Methodologies for this compound 1
The study of this compound 1 and its analogues has been made possible through chemical synthesis, most notably via solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This method allows for the efficient and controlled assembly of the peptide chain on a solid resin support.
Iii. Immunomodulatory Mechanisms of Alloferon 1
Activation of Natural Killer (NK) Cells
Alloferon (B14017460) 1 is a potent stimulator of Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical for the early defense against virally infected and cancerous cells. longdom.orgpatsnap.comnih.govresearchgate.net This activation is a cornerstone of its immunomodulatory function. frontiersin.orgkoreamed.org
This compound 1 significantly enhances the cytotoxic activity of NK cells, which is their ability to identify and eliminate target cells. patsnap.comnih.govpatsnap.com Studies have shown that this compound 1 treatment leads to an increased killing activity of NK cells against various cancer cell lines. longdom.orgresearchgate.net This enhanced cytotoxicity is a direct result of the peptide's influence on several key cellular processes within the NK cells. nih.govfrontiersin.org In vitro experiments have demonstrated that this compound 1 stimulates the cytotoxic activity of mouse spleen lymphocytes and human peripheral blood lymphocytes at very low concentrations. google.com
Table 1: Effect of this compound 1 on NK Cell Cytotoxicity Against Cancer Cells
| Cell Line | Observation | Reference |
|---|---|---|
| PC3 (Prostate Cancer) | Increased NK cell cytotoxicity in a time and dose-dependent manner. | researchgate.net |
| HCT116 (Colon Cancer) | Increased NK cell cytotoxicity. | google.com |
| K562 (Human Leukemia) | Stimulation of mouse spleen lymphocytes' cytotoxicity. | google.com |
The activation of NK cells is regulated by a balance between activating and inhibitory receptors on their surface. google.comfrontiersin.org this compound 1 has been shown to upregulate the expression of key activating receptors, thereby tipping the balance towards activation. nih.govfrontiersin.org
Research has specifically highlighted the role of the activating receptors 2B4 (also known as CD244) and Natural Killer Group 2D (NKG2D). nih.govnih.govfrontiersin.org Studies have demonstrated that this compound 1 treatment leads to a remarkable increase in the expression of the 2B4 receptor on NK cells. researchgate.netgoogle.com The expression of NKG2D was also observed to be slightly increased. researchgate.netgoogle.com The upregulation of these receptors enhances the ability of NK cells to recognize and engage with target cells, leading to a more potent cytotoxic response. nih.govfrontiersin.org This modulation of activating receptors is considered a plausible pathway for the immunomodulatory and anti-tumor actions of this compound 1. nih.govfrontiersin.org
A primary mechanism by which NK cells destroy target cells is through the release of lytic granules containing perforin (B1180081) and granzymes. nih.govresearchgate.netmdpi.com Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). nih.govfrontiersin.org
This compound 1 has been shown to promote the secretion of these lytic granules from NK cells. nih.govfrontiersin.orggoogle.comwipo.int Studies have reported that this compound 1 increases the secretion of perforin and granzyme B, which in turn enhances the cytotoxicity of NK cells against cancer cells. nih.govfrontiersin.orgresearchgate.net This increased granule exocytosis is a critical component of the enhanced anti-tumor effect observed with this compound 1 treatment. longdom.orgresearchgate.netnih.gov The temporary appearance of CD107a on the NK cell surface, an indicator of degranulation, is also increased following this compound 1 treatment. google.com
Modulation of NK-Cell Activating Receptors (e.g., NKG2D, 2B4)
Induction of Interferon (IFN) Synthesis
In addition to its direct effects on NK cells, this compound 1 also stimulates the production of interferons (IFNs), a family of cytokines with potent antiviral and immunomodulatory properties. medchemexpress.comnih.govpatsnap.comgoogle.comnih.govresearchgate.net This induction of IFN synthesis is a key aspect of its mechanism of action. nih.govnih.gov
This compound 1 also influences the production of Interferon-alpha (IFN-α). patsnap.comfrontiersin.orgpatsnap.com The activation of the NF-κB signaling pathway by this compound 1 is believed to be linked to the stimulation of IFN-α synthesis. nih.govresearchgate.net This pathway plays a crucial role in the innate immune response to viral infections. nih.gov Experimental data shows that this compound 1 effectively induces interferon synthesis in a manner similar to known interferon inducers. google.com
Table 2: Investigated Effects of this compound 1 on Interferon Production
| Interferon | Observation | Mechanism | Reference |
|---|---|---|---|
| IFN-γ | Increased production by NK cells. | Contributes to antiviral and antitumor immunity. | nih.govfrontiersin.orgresearchgate.netgoogle.comnih.gov |
| IFN-α | Induction of synthesis. | Linked to NF-κB pathway activation. | patsnap.comnih.govfrontiersin.orgresearchgate.netpatsnap.com |
Stimulation of IFN-gamma Production
Regulation of NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of immune regulation, controlling the transcription of genes involved in inflammation, cell survival, and immune responses. This compound 1 exerts a sophisticated, context-dependent regulatory role on this pathway. nih.govfrontiersin.org
This compound 1's influence on the NF-κB pathway is mediated through its effects on the IκB kinase (IKK) complex and the inhibitor of κB alpha (IκBα). In certain contexts, such as in the Namalva human Burkitt's lymphoma cell line, proteomic analysis revealed that this compound 1 treatment activates the NF-κB signaling pathway. nih.govnih.govfrontiersin.org This activation is characterized by the upregulation of IKK, which in turn leads to the enhanced phosphorylation of IκBα. nih.govnih.govfrontiersin.org The phosphorylation of IκBα targets it for degradation, releasing NF-κB to translocate into the nucleus and initiate the transcription of target genes, including those for interferons (IFNs). nih.govnih.govalljournals.cn
Conversely, in other cellular environments, this compound 1 can inhibit NF-κB activation. nih.govfrontiersin.org A notable example is its effect on Colo205 colon cancer cells, where this compound 1 treatment inhibited the degradation and phosphorylation of IκBα that is typically induced by Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.orgresearchgate.net This action prevents the activation of NF-κB, demonstrating this compound 1's ability to suppress inflammatory signaling in specific conditions. researchgate.netmdpi.com
The dual capacity of this compound 1 to either activate or inhibit the NF-κB pathway underscores its role as a nuanced immunomodulator, with its function being highly dependent on the pathological context. nih.govfrontiersin.org
Activation: In the setting of viral infections, this compound 1 may act as an activator of the NF-κB pathway. researchgate.netnih.gov This response is part of the host's innate defense mechanism, boosting the production of antiviral molecules like IFN. nih.govnih.govfrontiersin.org By stimulating NF-κB, this compound 1 potentiates the immune system's ability to combat virally infected cells. nih.govfrontiersin.org
Inhibition: In scenarios where viruses exploit the NF-κB pathway to promote their own replication and survival, this compound 1 can act as an inhibitor. researchgate.netnih.govfrontiersin.org By preventing IKK activation and subsequent IκBα degradation, it can block the expression of viral genes that rely on NF-κB for transcription. researchgate.netnih.gov Similarly, in certain inflammatory conditions such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, where NF-κB signaling is pathologically activated, this compound 1 demonstrates anti-inflammatory effects, suggesting an inhibitory role on the pathway. nih.govfrontiersin.org
| Experimental Model | Context | Observed Effect on NF-κB Pathway | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Namalva Cell Line (Human Burkitt's Lymphoma) | Viral Infection Model | Activation | Upregulated IKK, enhanced phosphorylation of IκBα, and reduced total IκBα. | nih.govnih.govfrontiersin.org |
| Colo205 Cells (Human Colon Cancer) | TNF-α Stimulation | Inhibition | Inhibited TNF-α-induced degradation and phosphorylation of IκBα. | nih.govfrontiersin.orgresearchgate.net |
| Mouse Model of DSS-Induced Colitis | Inflammatory Bowel Disease | Inhibition (Inferred) | Alleviated colitis where NF-κB is known to be activated. | nih.govfrontiersin.org |
| General Viral Infections | Host Defense vs. Viral Exploitation | Activation or Inhibition | Activates to boost host immunity; inhibits when viruses hijack the pathway. | researchgate.netnih.govfrontiersin.org |
IKK Phosphorylation and IκBα Modulation
Influence on Other Immune Cells (e.g., T-cells)
While much of the research on this compound 1 has centered on its potent stimulation of Natural Killer (NK) cells, it also exerts a significant influence on other immune cell populations, including T-lymphocytes. nih.govpatsnap.compnas.org T-cells are crucial components of the adaptive immune response. Studies have shown that this compound 1 can enhance the proliferation of T-cells, suggesting a role in promoting adaptive immunity. patsnap.com
In a study on patients with metabolic syndrome, a complex therapy that included this compound 1 resulted in an increase in the levels of CD3+CD4+ T-helper cells. eco-vector.com Furthermore, this compound 1's immunomodulatory effects are evident in its ability to influence T-helper cell differentiation and function. In a mouse model of ovalbumin-induced asthma, this compound 1 treatment led to the downregulation of IL-5 and IL-17. nih.govfrontiersin.orgnih.gov These cytokines are characteristic products of Th2 and Th17 cells, respectively, indicating that this compound 1 can modulate T-cell-mediated immune responses to prevent excessive inflammation. nih.govfrontiersin.orgnih.govsemanticscholar.org This is further supported by findings that this compound 1 can reduce IgG1 and IgE by inhibiting T-cell-assisted immune responses. nih.govfrontiersin.org The receptor NKG2D, which is modulated by this compound 1, is also expressed on CD8+ T-cells and a subset of γδ T-cells, providing another potential mechanism for its influence on the T-cell compartment. nih.gov
Crosstalk with Cytokine Networks (e.g., TNF-α, MCP1, IL-5)
This compound 1's immunomodulatory activity is deeply intertwined with its ability to regulate the production and signaling of various cytokines. This crosstalk allows it to orchestrate a balanced immune response, either enhancing or suppressing inflammation as needed.
Tumor Necrosis Factor-alpha (TNF-α): The relationship between this compound 1 and TNF-α is complex. As part of its anticancer and antiviral functions, this compound 1 can enhance the production of TNF-α by NK cells. nih.govfrontiersin.org However, in inflammatory contexts, it exhibits a suppressive effect. For instance, in a λ-carrageenan-induced mouse paw edema model, this compound 1 administration suppressed the expression of TNF-α in the inflamed tissue. nih.govfrontiersin.orgnih.govresearcher.life It also inhibits TNF-α-induced NF-κB activation in colon cancer cells, showcasing its ability to counteract pro-inflammatory signaling. nih.govfrontiersin.orgresearchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1): In a mouse model of acute inflammation, this compound 1 has been shown to suppress the expression of MCP-1 in inflamed paw tissue. nih.govfrontiersin.orgnih.govresearcher.life MCP-1 is a potent chemokine responsible for recruiting monocytes, memory T-cells, and dendritic cells to sites of inflammation. By downregulating MCP-1, this compound 1 can limit the influx of inflammatory cells.
Interleukin-5 (IL-5): this compound 1 has demonstrated a clear ability to downregulate IL-5. This cytokine is critical for the maturation, recruitment, and activation of eosinophils, which are key players in allergic inflammation. In models of both λ-carrageenan-induced paw edema and ovalbumin-induced asthma, this compound 1 treatment significantly suppressed IL-5 production. nih.govfrontiersin.orgnih.govnih.govresearcher.life This effect is linked to a reduction in eosinophil infiltration into tissues, highlighting a key mechanism for its anti-allergic and anti-inflammatory properties. nih.govsemanticscholar.org
| Cytokine | Experimental Model | Effect of this compound 1 | Associated Immunological Outcome | Reference |
|---|---|---|---|---|
| TNF-α | NK Cell Activation Assays | Increased Production | Enhancement of antiviral and antitumor immunity. | nih.govfrontiersin.org |
| λ-Carrageenan-Induced Paw Edema (Mouse) | Suppressed Expression | Reduction of acute inflammation. | nih.govfrontiersin.orgnih.govresearcher.life | |
| MCP-1 | λ-Carrageenan-Induced Paw Edema (Mouse) | Suppressed Expression | Reduced recruitment of monocytes to inflammatory sites. | nih.govfrontiersin.orgnih.govresearcher.life |
| IL-5 | Ovalbumin-Induced Asthma (Mouse) | Downregulated Production | Reduced eosinophil infiltration and allergic inflammation. | nih.govsemanticscholar.org |
| λ-Carrageenan-Induced Paw Edema (Mouse) | Suppressed Expression | Reduction of acute inflammation. | nih.govfrontiersin.orgnih.gov |
Iv. Antiviral Mechanisms of Alloferon 1 Preclinical Focus
Inhibition of Viral Replication in In Vitro Models
Alloferon (B14017460) 1 has been shown to inhibit the replication of several viruses in laboratory settings.
Studies have consistently demonstrated the ability of this compound 1 and its analogues to inhibit the replication of Human Herpes Virus type 1 (HHV-1) in various cell lines. researchgate.netnih.gov Research indicates that this compound 1 can significantly reduce the titer of HHV-1 in Vero cells. patsnap.com One study reported that a 90 μg/mL concentration of this compound effectively inhibited the replication of the HHV-1 virus after 24 hours of incubation in vitro. nih.gov Further research has shown that this compound I and II can prevent the replication of the HHV-1 McIntyre strain in HEp-2 cells. nih.gov This antiviral effect was enhanced when the infected cells were treated with alloferons in combination with human lymphocytes. researchgate.net
Table 1: In Vitro Studies of this compound 1 against Human Herpes Virus (HHV-1)
| Cell Line | Virus Strain | Key Findings | Reference |
|---|---|---|---|
| Vero | HHV-1MC | This compound and its analogues reduced HHV-1 titer. [Ala(9)]-alloferon showed the strongest activity. | patsnap.com |
| Vero | HHV-1 | This compound and its analogues inhibit HHV-1 replication. | nih.gov |
| HEp-2 | HHV-1 McIntyre | This compound I and II inhibited viral replication. The effect was enhanced with the addition of lymphocytes. | researchgate.netnih.gov |
| Not Specified | HHV-1 | A 90 μg/mL concentration of this compound inhibited viral replication after 24 hours. | nih.gov |
Preclinical research has indicated that analogues of this compound 1 are active against Coxsackievirus B2 (CBV-2) in vitro. researchgate.net Specifically, studies using HEp-2 cells have shown that certain this compound analogues can cause a reduction in the titer of the Coxsackievirus B-2 standard strain. researchgate.netresearchgate.net Interestingly, a truncated analogue of this compound, lacking the N-terminal dipeptide His-Gly, demonstrated the most potent antiviral activity against CBV-2. researchgate.net
Table 2: In Vitro Studies of this compound 1 Analogues against Coxsackievirus B2 (CBV-2)
| Cell Line | Key Findings | Reference |
|---|---|---|
| HEp-2 | Analogues of this compound were active against CBV-2. | researchgate.net |
| HEp-2 | A truncated analogue showed the strongest antiviral activity. | researchgate.net |
| HEp-2, Vero, LLC-MK2 | This compound analogues inhibit the replication of Coxsackievirus B2. | nih.gov |
This compound 1 has shown efficacy against the Influenza A (H1N1) virus in preclinical models. nih.gov It has been demonstrated to control viral proliferation in both MDCK and A549 cell lines infected with H1N1. nih.gov When used in combination with Zanamivir, this compound 1 effectively prevented the development of H1N1-mediated inflammation in the lungs by inhibiting the production of inflammatory mediators. nih.govresearchgate.net This combination therapy also suppressed the production of IL-6 and MIP-1α in infected cells. nih.gov
Table 3: In Vitro and In Vivo Studies of this compound 1 against Influenza A Virus (H1N1)
| Model | Key Findings | Reference |
|---|---|---|
| MDCK and A549 cells (in vitro) | Controlled viral proliferation. | nih.gov |
| MDCK and A549 cells (in vitro) | Combined with Zanamivir, suppressed IL-6 and MIP-1α production and inhibited p38 MAPK and c-Jun activity. | nih.govresearchgate.net |
| Mouse model (in vivo) | Prevented mortality in influenza A-challenged animals. | nih.gov |
| Mouse model (in vivo) | Combined with Zanamivir, improved lung fibrosis and increased survival rates. | nih.gov |
Research has revealed that this compound 1 can regulate the life cycle of Kaposi's Sarcoma-Associated Herpesvirus (KSHV). nih.govnih.gov In KSHV-infected B lymphoma cell lines (BCBL-1), this compound was found to decrease the expression of viral lytic activation proteins, such as RTA, ORF45, and vIRF2. nih.govresearchgate.net By inhibiting the expression of these proteins, this compound effectively suppresses the lytic reactivation of KSHV. nih.govnih.gov This effect is partly achieved through the inhibition of nuclear factor-kappa B (NF-κB) activation. researchgate.net
Table 4: Studies of this compound 1 against Kaposi's Sarcoma-Associated Herpesvirus (KSHV)
| Cell Line | Key Findings | Reference |
|---|---|---|
| BCBL-1 | Regulated the KSHV life cycle by inhibiting lytic reactivation. | nih.govnih.gov |
| BCBL-1 | Decreased the expression of viral lytic activation proteins (RTA, ORF45, vIRF2). | nih.govresearchgate.net |
| BCBL-1 | Inhibited the activation of NF-κB. | researchgate.net |
Preclinical studies suggest that this compound-based therapy holds promise for treating Hepatitis B (HBV) and Hepatitis C (HCV) infections. frontiersin.org While detailed mechanistic studies in this specific context are emerging, the known immunomodulatory functions of this compound, such as the induction of endogenous interferons, are considered a key component of its potential anti-hepatitis activity. peptide-products.comnih.gov
Kaposi's Sarcoma-Associated Herpesvirus (KSHV)
Interference with Viral Life Cycle and Proliferation
This compound 1 interferes with the viral life cycle through multiple mechanisms. A primary mode of action is the stimulation of the host's innate immune system, particularly the activation of Natural Killer (NK) cells. nih.govpatsnap.com Activated NK cells are crucial for eliminating virally infected cells. nih.gov this compound enhances the cytotoxic activity of NK cells, in part by increasing the production of cytokines like IFN-γ and TNF-α, and by promoting the secretion of lytic granules containing perforin (B1180081) and granzymes. nih.gov
Furthermore, this compound 1 can directly interfere with viral replication processes. patsnap.com For instance, in the case of KSHV, this compound has been shown to regulate the viral life cycle by down-regulating the activity of the activator protein-1 (AP-1), a key transcription factor involved in viral gene expression. nih.gov It also inhibits calcium influx into infected cells, which is a critical signal for the activation of pathways that promote viral replication. nih.gov The peptide's ability to modulate signaling pathways, such as the NF-κB pathway, further contributes to its capacity to disrupt viral proliferation. nih.govresearchgate.net
Modulation of Host Antiviral Immunity in Animal Models
Preclinical research in animal models has established that a primary antiviral mechanism of this compound 1 is its ability to modulate the host's innate immune system. Rather than targeting viral components directly, this compound 1 enhances the body's natural defense mechanisms, particularly cell-mediated cytotoxicity. pnas.orggoogle.com The core of this immunomodulatory activity lies in its capacity to stimulate Natural Killer (NK) cells and induce the production of interferons (IFNs). pnas.orgmedchemexpress.comresearchgate.net
Studies using mouse models have demonstrated that this compound 1 administration leads to a marked increase in the cytotoxic activity of NK cells. nih.govpatsnap.com NK cells are crucial first-line defenders in the innate immune response, responsible for recognizing and eliminating virally infected cells. nih.govpatsnap.com this compound 1 enhances the ability of these cells to destroy infected targets through mechanisms that include the increased secretion of lytic granules containing perforin and granzymes. researchgate.netnih.gov Furthermore, it has been shown to upregulate NK cell-activating receptors, providing a clearer pathway for its immunomodulatory effects. nih.gov
In conjunction with NK cell activation, this compound 1 stimulates the synthesis of interferons, particularly IFN-γ. nih.govpatsnap.com Interferons are signaling proteins that play a pivotal role in orchestrating the antiviral state by activating a wide range of immune cells and inhibiting viral replication. patsnap.com The simultaneous activation of NK cells and induction of IFN production creates a synergistic and robust antiviral response, as these two mechanisms work in close cooperation. pnas.org
This immunomodulatory effect has been observed in various viral infection models in mice. In lethal pulmonary infections with human influenza A and B viruses, administration of this compound 1 was shown to prevent mortality, an effect attributed to the enhancement of NK cell cytotoxicity and IFN production. pnas.orgnih.gov Similarly, in mice infected with herpes simplex virus type 2, this compound 1 administration significantly increased survival rates and suppressed viral reproduction. pnas.org These findings from animal studies underscore this compound 1's role as an agent that fortifies the host's innate immunity to combat viral pathogens. researchgate.netscielo.brcmjpublishers.com
Table 1: Summary of this compound 1 Immunomodulatory Effects in Animal Models
| Animal Model | Virus | Key Immunomodulatory Effects of this compound 1 | Outcome |
| Mouse | Human Influenza Virus A & B | Stimulates NK cell cytotoxicity; Induces IFN synthesis. pnas.orgnih.gov | Prevented mortality and lung injury. google.comnih.gov |
| Mouse | Herpes Simplex Virus type 2 (HSV-2) | Enhances cell-mediated natural cytotoxicity. pnas.org | Increased survival rate; Suppressed virus reproduction. pnas.org |
| Mouse | General Viral Infection Models | Stimulates natural cytotoxicity of spleen lymphocytes; Induces IFN synthesis. pnas.orgmedchemexpress.com | Enhanced antiviral resistance. medchemexpress.com |
Mechanisms of Combining this compound 1 with Other Antiviral Agents (Preclinical)
Preclinical studies have explored the potential of combining this compound 1 with conventional antiviral drugs to enhance therapeutic efficacy. The rationale for this approach is that this compound 1's immunomodulatory action can complement the direct virus-targeting mechanisms of other agents, potentially leading to synergistic effects and reducing the likelihood of drug resistance. mdpi.com
A key study investigated the combination of this compound 1 with the neuraminidase inhibitor Zanamivir against influenza A virus (H1N1) in both cell cultures and a mouse model. mdpi.com The combination treatment demonstrated a more effective inhibition of viral proliferation compared to either agent used alone. mdpi.com The mechanism behind this enhanced effect involves the modulation of the host's inflammatory response. The this compound 1 and Zanamivir combination significantly suppressed the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Macrophage Inflammatory Protein-1 alpha (MIP-1α), which are typically elevated during H1N1 infection. mdpi.com
Furthermore, the study revealed that the combination therapy effectively inhibited the activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways in lung tissue. mdpi.com These pathways are often exploited by influenza viruses to facilitate their replication. By inhibiting them, the combined treatment not only curtails viral growth but also mitigates the associated inflammation and lung pathology. mdpi.com In the mouse model, this translated to prevention of weight loss, an increased survival rate, and improved lung fibrosis following infection. mdpi.com
The concept of combining this compound 1's immunomodulatory properties with other treatments has also been termed "pulse immune chemotherapy" in cancer studies, suggesting a broader applicability of this combination strategy. While direct preclinical comparisons with agents like Remantadin and Ribavirin were part of experimental designs, they were used as positive controls for single-agent activity against influenza A and B respectively, rather than in combination studies with this compound 1. pnas.org The primary evidence for synergistic antiviral mechanisms comes from its pairing with Zanamivir, highlighting a promising strategy of concurrently targeting the virus and modulating the host immune response. mdpi.com
Table 2: Preclinical Mechanisms of this compound 1 Combination Therapy
| Combination Agents | Virus Model | Observed Synergistic Mechanisms | Key Outcomes |
| This compound 1 + Zanamivir | Influenza A (H1N1) | Inhibition of viral proliferation; Suppression of pro-inflammatory cytokines (IL-6, MIP-1α); Inhibition of p38 MAPK and JNK signaling pathways. mdpi.com | Increased survival rate; Prevented weight loss; Improved lung fibrosis in mice. mdpi.com |
V. Antitumor Mechanisms of Alloferon 1 Preclinical Focus
Direct and Indirect Antitumor Activity in Animal Models
In vivo studies using animal models have been crucial in elucidating the antitumor potential of Alloferon (B14017460) 1. Research indicates that this compound 1 possesses both direct and indirect antitumor capabilities. nih.govtandfonline.com Its administration in mice has been shown to enhance antiviral and antitumor resistance. medchemexpress.comchemsrc.com
The primary indirect mechanism is the stimulation of the host's immune system. This compound 1 stimulates the natural cytotoxicity of lymphocytes and induces the synthesis of interferons (IFNs), key cytokines in the antiviral and antitumor immune response. pnas.orggoogle.comvamos-biotech.com This immunomodulatory activity is believed to be a significant contributor to its therapeutic effects. Studies have shown that this compound 1 can activate NK cells, which are critical components of the innate immune system responsible for recognizing and eliminating transformed cells. nih.govresearchgate.net This activation leads to the destruction of tumor cells. nih.gov
In a mouse tumor transplantation model, this compound 1 monotherapy exhibited moderate tumor suppressor and tumoricidal activity, comparable to low-dose chemotherapy. nih.govtandfonline.com Following the administration of this compound 1, researchers observed the elimination of insignificant clusters of cancer cells and a visible decline in the growth of primary tumors. researchgate.net In some cases, a substantial percentage of animals that received subcutaneous grafts of tumor cells appeared to be tumor-free over a 70-day study period. researchgate.net
The antitumor effects are mediated through the enhancement of NK cell activity, evidenced by an increase in NK-cell activating receptors and cytokines, as well as cytotoxicity through the release of cytotoxic granules. nih.gov Specifically, this compound 1 has been reported to upregulate the secretion of perforin (B1180081) and granzyme B, molecules used by NK cells to induce apoptosis in target cells. nih.govresearchgate.net
Effects on Tumor Cell Lines (In Vitro)
The K562 human leukemia cell line is highly sensitive to NK cell-mediated cytotoxicity and has been a valuable tool in studying the effects of this compound 1. nih.govfrontiersin.org In vitro experiments have demonstrated that this compound 1 stimulates the natural cytotoxicity of human peripheral blood lymphocytes against K562 cells. google.comvamos-biotech.comgoogle.com The presence of this compound 1 has been shown to increase the killing activity of NK cells against K562 target cells. xiahepublishing.com It is important to note that in the absence of immune effector cells, this compound 1 itself does not directly inhibit the growth and propagation of K562 cells. google.com This highlights the indirect, immune-mediated mechanism of action against this particular cell line.
| Cell Line | Effect of this compound 1 | Mechanism |
| K562 (Human Leukemia) | Increased cytotoxicity of NK cells against K562 cells. xiahepublishing.com | Stimulation of natural killer cell activity. nih.govfrontiersin.org |
| No direct inhibition of cell growth. google.com | Indirect action via immune cell activation. google.com |
Studies on pancreatic cancer cell lines, specifically Panc-1 and AsPC-1, have revealed a more direct role for this compound 1 in modulating cancer cell biology. mdpi.comnih.govresearchgate.net When these cells were exposed to this compound 1 for a period of three weeks, a significant downregulation of the amino acid transporter SLC6A14 expression was observed. nih.govresearchgate.netdntb.gov.uaoup.com This transporter is crucial for the uptake of glutamine, an amino acid that cancer cells often rely on for their rapid proliferation. dntb.gov.uaoup.com The decreased expression of SLC6A14 consequently led to reduced glutamine uptake by the cancer cells. nih.govdntb.gov.uaoup.com
| Cell Line | Effect of this compound 1 (3-week exposure) | Mechanism |
| Panc-1 | Downregulation of SLC6A14 expression. researchgate.netdntb.gov.ua | Inhibition of glutamine uptake. dntb.gov.ua |
| Increased chemosensitivity to gemcitabine (B846). frontiersin.orgresearchgate.net | Increased apoptosis when combined with gemcitabine. frontiersin.orgresearchgate.net | |
| AsPC-1 | Downregulation of SLC6A14 expression. researchgate.netdntb.gov.ua | Inhibition of glutamine uptake. dntb.gov.ua |
| Increased chemosensitivity to gemcitabine. frontiersin.orgresearchgate.net | - |
Furthermore, exposure of Panc-1 and AsPC-1 cells to this compound 1 increased their chemosensitivity to the chemotherapeutic drug gemcitabine. frontiersin.orgresearchgate.net Combined treatment with this compound 1 and gemcitabine resulted in increased apoptosis in Panc-1 cells, suggesting a potential synergistic effect. frontiersin.orgresearchgate.net
K562 Human Leukemia Cells
Modulation of Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and extracellular matrix molecules that plays a critical role in tumor progression. this compound 1 has been shown to modulate key components of the TME, primarily by activating NK cells. nih.govtandfonline.com
The interaction between this compound 1 and cancer cells often involves the activation of NK cells within the TME, rather than direct elimination of the tumor cells. nih.gov This immune modulation enhances the body's ability to fight the cancer. tandfonline.com this compound 1 achieves this by increasing the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by NK cells. nih.govresearchgate.net These cytokines have direct antitumor effects and can further recruit and activate other immune cells to the tumor site.
This compound 1 also upregulates the expression of NK-activating receptors, such as NKG2D and 2B4. nih.gov The NKG2D receptor is involved in recognizing stress-induced ligands on tumor cells, leading to their elimination. nih.gov Upregulation of the 2B4 receptor enhances the cytotoxic activity of NK cells and promotes the formation of immune synapses with target cancer cells. nih.gov
Impact on Cancer Cell Metabolism and Proliferation (e.g., Glutamine Addiction)
A key aspect of cancer cell biology is their altered metabolism, often characterized by an increased dependence on certain nutrients for survival and proliferation. youtube.com One such phenomenon is "glutamine addiction," where cancer cells exhibit a high rate of glutamine uptake to fuel their rapid growth. dntb.gov.uayoutube.com
This compound 1 has been shown to directly impact this metabolic vulnerability in pancreatic cancer cells. nih.govdntb.gov.uaoup.com By downregulating the expression of the glutamine transporter SLC6A14, this compound 1 effectively reduces the amount of glutamine that can enter the cancer cells. frontiersin.orgdntb.gov.ua This "starvation" of a critical nutrient can inhibit cancer cell growth and proliferation. researchgate.net
The amino acid transporter SLC6A14 is upregulated in several types of cancer, including pancreatic cancer, where it facilitates the increased uptake of glutamine. researchgate.netdntb.gov.ua The inhibition of SLC6A14 is therefore considered a promising therapeutic strategy. frontiersin.org
Research has demonstrated that treating pancreatic cancer cell lines Panc-1 and AsPC-1 with this compound 1 for three weeks leads to a marked downregulation of SLC6A14 expression. researchgate.netdntb.gov.ua This effect was not immediate, as no significant change in expression was observed within the first week of treatment. researchgate.net This finding suggests that this compound 1 can directly influence the molecular machinery of cancer cells to disrupt their nutrient supply, thereby affecting their viability and chemosensitivity. nih.govresearchgate.net
Synergy with Chemotherapeutic Drugs in Preclinical Models
Preclinical research has highlighted the potential of this compound 1 to work in concert with conventional chemotherapeutic agents, enhancing their antitumor effects. frontiersin.orgfrontiersin.org This synergistic relationship is a promising area of investigation, suggesting that this compound 1 could serve as an adjuvant in cancer therapy, potentially improving treatment outcomes. frontiersin.org
Studies in murine leukemia models have demonstrated that combining this compound 1 with a standard cytotoxic chemotherapy regimen results in a significantly greater antitumor effect than when either treatment is used alone. nih.gov This approach, termed pulse immunochemotherapy, underscores the benefit of integrating the immunomodulatory properties of this compound 1 with the direct cell-killing mechanisms of chemotherapy. frontiersin.org
Detailed Research Findings
Pancreatic Cancer: In preclinical models of pancreatic cancer, this compound 1 has been shown to increase the chemosensitivity of cancer cells to the chemotherapeutic drug gemcitabine. frontiersin.orgnih.gov Treatment of Panc-1 and AsPC-1 pancreatic cancer cell lines with this compound 1 led to a downregulation of the amino acid transporter SLC6A14, which is involved in glutamine uptake. nih.govdntb.gov.ua By reducing glutamine availability, this compound 1 is thought to make cancer cells more susceptible to the cytotoxic effects of gemcitabine. nih.govallokin.ru A combined treatment of this compound 1 and gemcitabine resulted in an increased percentage of apoptotic Panc-1 cells. nih.gov This suggests that for certain types of pancreatic cancer, particularly those with high expression of SLC6A14, this compound 1 could be a valuable adjuvant to gemcitabine-based chemotherapy. allokin.ru
Murine Leukemia: In a study using DBA/2 mice grafted with P388 murine leukemia cells, this compound 1 was administered both as a monotherapy and in combination with a cocktail of conventional cytotoxic drugs (cyclophosphamide, doxorubicin, and vincristine). nih.gov While this compound 1 alone showed moderate antitumor activity, the combination therapy demonstrated a markedly enhanced antitumor response compared to either this compound 1 or the chemotherapy drugs used individually. nih.gov The synergistic effect is attributed to this compound 1's ability to activate NK cells, leading to the release of IFN-γ and TNF-α. frontiersin.org
The following interactive tables summarize the key findings from these preclinical studies.
Table 1: Synergistic Effects of this compound 1 with Gemcitabine in Pancreatic Cancer Models
| Cell Line | Key Finding | Mechanism of Synergy | Reference |
| Panc-1 | Increased apoptosis when combined with gemcitabine. | Downregulation of SLC6A14, leading to decreased glutamine uptake and increased chemosensitivity. | nih.govallokin.ru |
| AsPC-1 | Increased chemosensitivity to gemcitabine. | Downregulation of SLC6A14 and decreased glutamine uptake. | nih.gov |
Table 2: Combination of this compound 1 and Conventional Chemotherapy in a Murine Leukemia Model
| Cancer Model | Chemotherapeutic Agents | Key Finding | Mechanism of Synergy | Reference |
| P388 Murine Leukemia in DBA/2 mice | Cyclophosphamide, Doxorubicin, Vincristine | Significantly enhanced antitumor activity compared to individual treatments. | Activation of NK cells and subsequent release of IFN-γ and TNF-α. | frontiersin.orgnih.gov |
These preclinical findings provide a strong rationale for further investigation into the combined use of this compound 1 and chemotherapy in various cancer types. The ability of this compound 1 to enhance the efficacy of existing anticancer drugs could lead to more effective and potentially less toxic treatment strategies.
Vi. Other Biological Activities and Mechanistic Insights
Anti-inflammatory Effects
Alloferon (B14017460) 1 demonstrates significant anti-inflammatory properties by modulating the production of key signaling molecules and influencing inflammatory responses in various preclinical models. frontiersin.orgmedchemexpress.com This activity is a crucial aspect of its immunomodulatory profile, contributing to its therapeutic potential in conditions with an inflammatory component. patsnap.com
A primary mechanism behind this compound 1's anti-inflammatory action is its ability to suppress the expression and production of pro-inflammatory cytokines. suntextreviews.org Research has shown that this compound 1 can down-regulate a variety of these molecules in different cell types and conditions.
In a human keratinocyte cell line (HaCaT) exposed to UVB irradiation, this compound 1 was found to decrease the mRNA and protein levels of several key pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18). frontiersin.orgnih.gov This effect is linked to its ability to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is a known mediator of inflammatory responses to environmental stresses like UVB. nih.gov
Studies on mouse models of inflammation have further substantiated these findings. In a λ-carrageenan-induced paw edema model, administration of this compound 1 suppressed the expression of Tumor Necrosis Factor-α (TNF-α), monocyte chemoattractant protein 1 (MCP1), and IL-5 in the inflamed tissue. frontiersin.orgnih.govresearchgate.net Similarly, in a mouse model of Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis, this compound 1 treatment led to a decrease in the plasma levels of IL-6. The peptide also inhibited the TNF-α-induced degradation and phosphorylation of IκB in Colo205 colon cancer cells, a key step in the NF-κB signaling pathway that drives the transcription of many pro-inflammatory genes. nih.gov
Table 1: Regulation of Pro-inflammatory Cytokines by this compound 1
| Cytokine/Chemokine | Model System | Observed Effect | Reference(s) |
| IL-1α, IL-1β | UVB-irradiated Human Keratinocytes (HaCaT) | Decreased mRNA and protein levels | frontiersin.orgnih.gov |
| IL-6 | UVB-irradiated Human Keratinocytes (HaCaT) | Decreased mRNA and protein levels | frontiersin.orgnih.gov |
| DSS-induced Colitis (Mouse) | Decreased plasma levels | ||
| H1N1-infected Cells | Inhibited production | nih.govresearchgate.net | |
| IL-18 | UVB-irradiated Human Keratinocytes (HaCaT) | Decreased mRNA and protein levels | frontiersin.orgnih.gov |
| TNF-α | λ-carrageenan-induced Paw Edema (Mouse) | Suppressed expression in tissue | cmjpublishers.comfrontiersin.orgnih.gov |
| MCP-1 | λ-carrageenan-induced Paw Edema (Mouse) | Suppressed expression in tissue | frontiersin.orgnih.gov |
| IL-5 | λ-carrageenan-induced Paw Edema (Mouse) | Suppressed expression in tissue | frontiersin.orgnih.gov |
| MIP-1α | H1N1-infected Cells | Inhibited production | nih.govresearchgate.net |
The regulatory effects of this compound 1 on cytokines translate into tangible anti-inflammatory actions in animal models of inflammation.
In a model of UVB-induced skin inflammation, the topical application of this compound 1 on the skin of hairless mice significantly inhibited the increase in epithelial thickness that is typically caused by chronic UVB irradiation. frontiersin.orgnih.gov This finding suggests a protective effect against skin damage mediated by inflammation. nih.gov
This compound 1 has also been shown to effectively attenuate the acute inflammatory response in the λ-carrageenan-induced mouse paw edema model. frontiersin.orgnih.govresearchgate.net This is a standard model for assessing anti-inflammatory drugs, and this compound 1's ability to reduce edema demonstrates its potent in vivo anti-inflammatory capacity. researchgate.netscience-line.com
Furthermore, in a mouse model of inflammatory bowel disease (IBD) using dextran sulfate sodium (DSS) to induce colitis, this compound 1 demonstrated therapeutic effects. Administration of the peptide improved the pathogenesis of the disease, as evidenced by a reduced disease activity index and less severe colon contraction. Histological examination revealed that this compound 1 treatment reduced edema, epithelial erosion, and the infiltration of immune cells into the colon tissue.
Table 2: Effects of this compound 1 in Animal Models of Inflammation
| Animal Model | Key Findings | Reference(s) |
| UVB-induced Skin Inflammation (Hairless Mice) | Inhibited the increase in epithelial thickness. | frontiersin.orgnih.gov |
| λ-carrageenan-induced Paw Edema (Mice) | Attenuated acute inflammatory response and edema. | frontiersin.orgnih.govresearchgate.net |
| Dextran Sulfate Sodium (DSS)-induced Colitis (Mice) | Reduced disease activity index, colon contraction, edema, epithelial erosion, and immune cell infiltration. |
Regulation of Pro-inflammatory Cytokines
Potential Influence on Apoptosis
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis and eliminating infected or damaged cells. Research indicates that this compound 1 can modulate apoptotic pathways, particularly in insects.
In vivo studies on the mealworm Tenebrio molitor have shown that this compound 1 is a potent inducer of apoptosis in its immune cells, known as hemocytes. researchgate.net At nanomolar concentrations, the peptide strongly triggers apoptosis in the hemocytes of T. molitor. researchgate.net
Structure-activity relationship studies have revealed that modifications to the this compound 1 peptide sequence can alter its pro-apoptotic efficacy. Certain analogues, such as [Lys9]-, [Phg9]-, [Lys12]-, and [Phe12]-alloferon, exhibit a twofold increase in the activity of caspases—key enzymes in the apoptotic cascade—compared to the native this compound 1 peptide. researchgate.netpatsnap.comnih.gov Conversely, other analogues like [Phe9]-alloferon show lower pro-apoptotic activity than the original peptide. nih.gov These findings highlight the structural basis for this compound 1's interaction with the apoptotic machinery in insects. nih.gov One day following the injection of certain analogues into bacteria-challenged T. molitor, clear biochemical and morphological signs of apoptosis were visible in the hemocytes. patsnap.comcabidigitallibrary.org
This compound 1's immunomodulatory capabilities are integral to maintaining immune homeostasis. mdpi.com By regulating cytokine production and the activity of immune cells like Natural Killer (NK) cells, this compound 1 helps to balance the immune response, preventing excessive inflammation that can disrupt homeostasis. frontiersin.orgpatsnap.com
In the context of cellular homeostasis, this compound 1 treatment in a Nalmava cell line was shown to regulate the redox potential of infected cells by reducing antioxidant proteins. nih.gov This modulation of the cellular redox state is a critical aspect of maintaining homeostasis and responding to stressors like viral infections.
In insects, this compound 1 and its analogues have been observed to have long-term immunological effects that influence hemocyte homeostasis. cabidigitallibrary.org Following the initial peptide-induced apoptosis, new circulating hemocytes appear that exhibit altered characteristics, such as increased adhesion. patsnap.comcabidigitallibrary.org This leads to a phenomenon resembling platelet formation in mammals, where viable, anucleated fragments of hemocytes are separated, which may play a role in wound sealing. cabidigitallibrary.org This suggests a complex role for this compound 1 in not just eliminating old or infected cells but also in the subsequent processes of repair and immune system reconstitution in insects. cabidigitallibrary.org
Pro-apoptotic Action in Insect Hemocytes
Effects on Central Nervous System (Preclinical Behavioral Studies)
The influence of this compound 1 is not limited to the peripheral immune system. Preclinical studies in rats have explored its effects on the central nervous system (CNS) through a series of behavioral tests. nih.govresearchgate.net
In these studies, this compound 1 was administered directly into the right lateral brain ventricle of female Wistar rats. nih.govif-pan.krakow.pl The results from various behavioral assessments were nuanced. The peptide was found to have only a slight effect on locomotor and exploratory activity, as evaluated by the open field test and the hole test. nih.govif-pan.krakow.pl It also induced a small decrease in rat irritability. nih.gov
Regarding cognitive function, a weak impairment of memory consolidation was observed, but only at a low dose (5 nmol) in the water maze test. nih.govif-pan.krakow.pl In contrast, a significant finding was the antinociceptive (pain-relieving) effect of this compound 1, which was observed at higher doses in the tail immersion and hot plate tests. nih.gov
Table 3: Summary of this compound 1's Effects in Preclinical CNS Behavioral Studies in Rats
| Behavioral Test | Parameter Measured | Observed Effect of this compound 1 | Reference(s) |
| Open Field Test | Locomotor & Exploratory Activity | Slight effect | nih.govif-pan.krakow.pl |
| Hole Test | Exploratory Activity | Slight effect | nih.gov |
| Irritability Score | Irritability | Some decrease | nih.govif-pan.krakow.pl |
| Water Maze Test | Memory Consolidation | Weak impairment at a low dose (5 nmol) | nih.govif-pan.krakow.pl |
| Tail Immersion Test | Nociception (Pain) | Significant antinociceptive effect at higher doses | nih.gov |
| Hot Plate Test | Nociception (Pain) | Significant antinociceptive effect at higher doses | nih.gov |
Locomotor and Exploratory Activity
Research into the effects of this compound 1 on the central nervous system of female Wistar rats has provided insights into its influence on spontaneous movement and exploration. researchgate.netnih.gov In these studies, this compound 1 was administered directly into the right lateral brain ventricle (intracerebroventricularly) at doses ranging from 5 to 100 nanomoles (nmol). researchgate.net The animals' subsequent behavior was assessed using standardized tests such as the open field test and the hole test, which are designed to measure locomotor activity and exploratory tendencies. researchgate.netnih.gov
The results from these investigations indicated that this compound 1 has a slight effect on locomotor and exploratory activity. researchgate.netnih.gov While the peptide did not cause significant changes in movement or exploration, a weak impairment of memory was noted at the low dose of 5 nmol. researchgate.net These findings suggest that this compound 1 does not produce any evident toxic effects on the central nervous system in rats. researchgate.netnih.gov
Detailed quantitative data from these locomotor and exploratory activity tests are not publicly available in the reviewed literature. Therefore, a data table summarizing these specific findings cannot be provided.
Antinociceptive Effects
In addition to its effects on locomotion, this compound 1 has been evaluated for its potential to alleviate pain, a property known as antinociception. researchgate.netnih.gov The same experimental model of female Wistar rats with intracerebroventricular administration of this compound 1 was utilized to explore these effects. researchgate.net The antinociceptive properties were measured using the tail immersion test and the hot plate test, both of which assess the animal's response to a thermal pain stimulus. researchgate.netnih.gov
The research revealed that while lower doses had minimal impact, a higher dose of this compound 1 exerted a significant antinociceptive effect. researchgate.netnih.gov This suggests a dose-dependent relationship in the peptide's ability to reduce pain perception. Further research has indicated that the antinociceptive activity of this compound appears to be mediated by the central opioid system. researchgate.net
Specific quantitative data from the tail immersion and hot plate tests, such as reaction latencies at different doses, were not available in the reviewed public scientific literature. Consequently, a data table detailing these results cannot be presented.
Vii. Methodological Approaches in Alloferon 1 Research
Peptide Synthesis Techniques for Research
The primary method for producing Alloferon (B14017460) 1 for research purposes is through chemical peptide synthesis. google.com Solid-phase peptide synthesis (SPPS) is a commonly utilized technique, with one approach using Fmoc/But strategy and subsequent purification by reverse-phase high-performance liquid chromatography (HPLC) to achieve a purity of over 98%. allopharm.ru Another described method involves the use of an automatic multi-channel synthesizer with Fmoc-substituted amino acids, also followed by reversed-phase HPLC purification. google.com The correctness of the synthesis is often confirmed by mass spectrometry, such as MALDI-TOF. google.com Both fragment condensation in solution and the Merrifield resin-based solid-phase synthesis have been developed, with the solid-phase method demonstrating higher technological efficiency and a greater total yield. researchgate.net
In Vitro Assays for Biological Activity
A variety of in vitro assays are crucial for characterizing the biological functions of this compound 1. These assays assess its impact on different components of the immune system and its ability to counteract viral and cancerous threats.
NK Cell Cytotoxicity Assays
A key biological activity of this compound 1 is its ability to stimulate the cytotoxic activity of Natural Killer (NK) cells. allopharm.runih.gov Standard cytotoxicity assays are employed to quantify this effect. google.com These assays typically involve co-incubating effector cells, such as mouse spleen lymphocytes or human peripheral blood lymphocytes, with target tumor cell lines like K562. nih.govgoogle.comresearchgate.net The K562 cell line is particularly useful as it is highly sensitive to NK cell-mediated cytotoxicity. nih.gov The level of cell lysis is measured to determine the enhancement of NK cell activity in the presence of this compound 1. google.com Studies have shown that this compound 1 stimulates the cytotoxicity of mouse spleen lymphocytes at concentrations ranging from 0.05 to 50 ng/mL. frontiersin.org This enhanced cytotoxicity is associated with an increased secretion of perforin (B1180081) and granzyme B, as well as the upregulation of the NK-activating receptor 2B4. nih.govfrontiersin.org
Interferon Induction Assays
This compound 1 is known to induce the production of interferons (IFNs), which are critical cytokines in the antiviral response. allopharm.runih.gov In vitro assays to measure IFN induction involve incubating human leukocytes with this compound 1. nih.govpnas.org Following incubation, the supernatant is collected and its IFN concentration is determined. pnas.org This is often done by assessing the protective effect of the supernatant on a cell line, such as L-41 human lung carcinoma cells, against a viral challenge. pnas.org The results are typically expressed in IFN-α equivalents. nih.gov Research indicates that this compound 1 treatment can stimulate the synthesis of IFN, which in turn contributes to its antiviral function.
Viral Replication Inhibition Assays
The antiviral properties of this compound 1 are evaluated using viral replication inhibition assays. allopharm.ru These assays involve infecting cell cultures with a specific virus and then treating the cells with this compound 1. The extent of viral replication is then measured. For instance, studies have investigated the effect of this compound 1 on the replication of Human Herpes Virus 1 (HHV-1) in HEp-2 and Vero cells. nih.govresearchgate.net The reduction in viral titer is quantified to determine the inhibitory activity of the peptide. researchgate.net Combined treatments of this compound 1 with other antiviral drugs, such as zanamivir, have also been assessed for their synergistic effects in inhibiting influenza A virus (H1N1) replication in cell lines like A549 and MDCK. nih.govresearchgate.net
Cell Line-Based Studies
A diverse range of cell lines is utilized in this compound 1 research to investigate its various biological effects.
| Cell Line | Application in this compound 1 Research |
| K562 | A human erythroleukemia cell line, it is frequently used as a target for NK cell cytotoxicity assays due to its high sensitivity to NK cell-mediated lysis. nih.govgoogle.comresearchgate.netnih.gov |
| Vero | Derived from the kidney of an African green monkey, this cell line is used in viral replication inhibition assays, particularly for studying the effects on herpes simplex virus. researchgate.net |
| HEp-2 | A human epidermoid carcinoma cell line, it has been used to study the inhibition of Human Herpes Virus 1 (HHV-1) replication by this compound 1. nih.govresearchgate.net |
| Panc-1 | A human pancreatic cancer cell line, it is used to investigate the anti-tumoral effects of this compound 1, including its influence on chemosensitivity to drugs like gemcitabine (B846) and its role in regulating glutamine uptake. nih.gov |
| AsPC-1 | Another human pancreatic cancer cell line, it is also used to study the anti-cancer properties of this compound 1 and its interaction with chemotherapeutic agents. nih.gov |
| Nalmava | A human B cell line, it has been used in studies demonstrating that this compound 1 can regulate the redox potential of infected cells and induce the NF-κB pathway. nih.gov |
These cell line-based studies have been instrumental in understanding the molecular mechanisms underlying this compound 1's activity, such as its ability to inhibit the degradation and phosphorylation of IκB in colon cancer cells (Colo205) and to downregulate SLC6A14 expression in pancreatic cancer cells. nih.gov
Cytokine Production Profiling
To understand the broader immunomodulatory effects of this compound 1, researchers analyze its impact on the production of various cytokines. allopharm.ru This can be achieved through techniques like Luminex liquid chip technology, which allows for the simultaneous measurement of multiple cytokines in a single sample. nih.gov Studies have shown that this compound 1 can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein 1 (MCP-1), and various interleukins (e.g., IL-5, IL-6) in inflammatory models. nih.govresearchgate.net Furthermore, this compound 1 has been shown to increase the production of IFN-γ and TNF-α by NK cells, which is a key mechanism of its anti-cancer and antiviral effects. nih.govfrontiersin.org
Proteomic Analysis (e.g., NF-κB Pathway Components)
Proteomic analysis has been a key method to understand the molecular mechanisms underlying this compound 1's effects. Studies have specifically focused on its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in regulating immune and inflammatory responses.
One research approach involved using fluorescence difference gel electrophoresis (DIGE) on the Namalva cell line treated with this compound 1. This revealed a decrease in the levels of several antioxidant proteins and an increase in the expression of some glycolytic enzymes and heat-shock proteins. nih.gov These findings led to the hypothesis that this compound 1 may activate the NF-κB signaling pathway. nih.gov
Further investigations have substantiated this hypothesis. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound 1 treatment was shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced degradation and phosphorylation of IκB in Colo205 colon cancer cells. nih.govfrontiersin.org IκB is an inhibitory protein that, when degraded, allows NF-κB to translocate to the nucleus and activate gene expression. Therefore, by preventing IκB degradation, this compound 1 can modulate NF-κB activity. nih.gov
Subsequent studies using techniques such as IκB kinase (IKK) assays, Western blot analysis for IκBα and its phosphorylated form, and NF-κB reporter assays have confirmed the activation of the NF-κB signaling pathway by this compound 1. nih.gov This activation is thought to be a mechanism through which this compound 1 potentiates immune cells and may contribute to its antiviral effects by stimulating interferon (IFN) synthesis. nih.govnih.gov The activation of the NF-κB pathway is considered a potential mechanism for the antiviral effect of this compound 1, as it can stimulate the production of IFN-α, which boosts the innate immune system. nih.gov However, the precise role of this compound 1 in either activating or inhibiting the NF-κB pathway appears to be context-dependent, potentially varying based on whether the pathway is being used by the host's immune response or being manipulated by a virus for its own replication. nih.gov
Immunofluorescence Microscopy
Immunofluorescence microscopy has been employed to visualize and quantify changes in protein expression within cells treated with this compound 1. This technique allows for the specific labeling of proteins of interest with fluorescent antibodies, providing spatial and quantitative data.
In one study, immunofluorescence microscopy was used to examine the expression of the amino acid transporter SLC6A14 in pancreatic cancer cell lines, Panc-1 and AsPC-1, after treatment with this compound 1. researchgate.net The results showed a downregulation of SLC6A14 expression in these cells over a three-week period. researchgate.net
Another application of this technique was in the investigation of this compound 1's effect on psoriasis-like conditions. nih.gov In TNF-α-induced psoriasis-like HaCaT cells and primary human keratinocytes, immunofluorescence staining revealed that this compound 1 decreased the expression of the IL-22 receptor alpha (IL-22Rα). nih.gov Similarly, in a mouse model of imiquimod-induced psoriasis, this compound 1 treatment suppressed the increased expression of IL-22Rα in skin lesions. nih.gov
In Vivo Animal Model Studies (Mechanistic and Preclinical)
In vivo animal models are indispensable for evaluating the physiological effects and preclinical potential of this compound 1. These models allow for the study of its activity in a complex biological system, providing insights into its mechanisms of action in various disease states.
Mouse models of viral infection have been instrumental in demonstrating the antiviral properties of this compound 1. In studies involving lethal pulmonary infections with human influenza A and B viruses, administration of this compound 1 was shown to significantly increase the survival rate of mice. google.compnas.org It also effectively prevented lung injury and suppressed virus reproduction. google.compnas.org
Research has also explored the effects of this compound 1 in the context of Herpes Simplex Virus (HSV) infections. pnas.org Preclinical data suggest that this compound 1 administration can increase the survival rate and suppress viral replication in mice intracerebrally infected with HSV type 2. pnas.org The immunomodulatory effectiveness of this compound 1 has also been noted in patients with HSV infections. nih.gov
The antiviral activity of this compound 1 is believed to be linked to its ability to stimulate the production of interferons and enhance the cytotoxic activity of Natural Killer (NK) cells. nih.govpnas.org
Mouse tumor transplantation models, particularly those using P388 murine leukemia cells, have been utilized to assess the antitumor potential of this compound 1. frontiersin.orgnih.govallopharm.ru In DBA/2 mice grafted with these syngeneic leukemia cells, this compound 1 monotherapy demonstrated moderate tumoristatic and tumoricidal activities. nih.govkoreamed.org
Studies have shown that the antitumor effect of this compound 1 is comparable to low-dose chemotherapy. frontiersin.orgnih.gov Furthermore, when combined with conventional cytotoxic chemotherapy in a pulse immunochemotherapy regimen, the antitumor activity was significantly enhanced compared to either treatment alone. frontiersin.orgnih.gov The antitumor activity of this compound 1 is associated with the activation of NK cells, leading to the release of IFN-γ and TNF-α. frontiersin.org
The anti-inflammatory properties of this compound 1 have been investigated using various animal models of inflammation.
In a mouse model of dextran sulfate sodium (DSS)-induced colitis, which mimics inflammatory bowel disease, this compound 1 treatment was found to ameliorate the condition. nih.govfrontiersin.orgkoreamed.org It reduced the disease activity index, colon contraction, edema, epithelial erosion, and immune cell infiltration. nih.govfrontiersin.orgkoreamed.org Additionally, this compound 1 decreased the plasma levels of the pro-inflammatory cytokine IL-6. nih.govfrontiersin.orgkoreamed.org
Another widely used model is carrageenan-induced paw edema in mice, which represents an acute inflammatory response. researchgate.netnih.gov In this model, systemic pretreatment with this compound 1 significantly reduced paw thickness and vascular permeability. nih.gov It also suppressed the expression of inflammatory cytokines in the inflamed paw tissue, including TNF-α, monocyte chemoattractant protein 1 (MCP1), and IL-5. researchgate.netnih.gov
Insect models, such as the mealworm Tenebrio molitor, have been used to study the immunological effects of this compound 1 and its analogues at a more fundamental level. nih.gov Research has shown that this compound 1 can induce apoptosis in the hemocytes (blood cells) of Tenebrio molitor. oup.com These models are valuable for investigating the pleiotropic functions of this compound 1 and for initial screening of the biological activities of its analogues. researchgate.net
Behavioral Tests in Rodents (e.g., Open Field, Hole Test, Water Maze)
To investigate the influence of this compound 1 on the central nervous system, researchers have employed a battery of behavioral tests in rodent models. researchgate.netnih.gov These standardized tests are designed to assess various aspects of behavior, including locomotor activity, exploratory patterns, anxiety levels, and cognitive functions such as learning and memory. researchgate.netnih.gov A key study in this area examined the effects of this compound 1 in female Wistar rats, providing the primary data on its neurological and behavioral impact. researchgate.netnih.govmdpi.com The findings from these tests suggest that while this compound 1 does not appear to exert evident toxic effects on the central nervous system, it does produce subtle modulations in behavior and memory. researchgate.netnih.gov
The open field test is a common method used to evaluate locomotor activity, exploration, and anxiety-like behavior in rodents. The apparatus consists of a large, open arena, and the animal's movements, such as distance traveled, time spent in the center versus the peripheries, and rearing frequency, are recorded and analyzed.
| Behavioral Parameter | Observation in this compound 1-Treated Rats | Interpretation |
|---|---|---|
| Locomotor Activity (Distance Traveled) | Slight, non-significant change | No major stimulant or depressant effect on motor function. |
| Exploratory Behavior (Rearing, Center Time) | Slight, non-significant change | Minimal impact on exploration or anxiety levels. |
| Irritability Score | Decrease | Potential calming or anxiolytic-like effect. |
The hole test, or hole-board test, is another established paradigm for assessing exploratory behavior, specifically neophilia (attraction to novelty) and anxiety in rodents. The apparatus is similar to an open field but contains several holes in the floor, and the frequency and duration of head-dipping into these holes are measured as indicators of exploration.
| Behavioral Parameter | Observation in this compound 1-Treated Rats | Interpretation |
|---|---|---|
| Head-Dipping Frequency | Slight, non-significant change | Minor impact on curiosity and exploratory behavior. |
| Head-Dipping Duration | Slight, non-significant change | Confirms the limited effect on exploration. |
The Morris Water Maze is a widely used test to assess spatial learning and memory. nih.govgoogle.com Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues from the surrounding environment. The time taken to find the platform (escape latency) over several trials is a key measure of learning, while memory is assessed in a probe trial where the platform is removed.
In the context of this compound 1 research, the water maze test was used to determine the peptide's effect on memory consolidation. researchgate.net The study found that this compound 1 induced a weak impairment of memory in the rats. researchgate.netnih.gov This suggests a potential, albeit mild, interference with the cognitive processes underlying spatial memory formation or recall.
| Behavioral Parameter | Observation in this compound 1-Treated Rats | Interpretation |
|---|---|---|
| Escape Latency (Learning Trials) | Slight increase | Potential mild deficit in the acquisition of spatial information. |
| Time in Target Quadrant (Probe Trial) | Slight decrease | Indication of weak impairment in memory consolidation/recall. researchgate.netnih.gov |
Viii. Future Directions and Research Perspectives on Alloferon 1
Elucidation of Remaining Unknown Mechanisms of Action
While significant progress has been made in identifying the pathways affected by Alloferon (B14017460) 1, the complete picture of its mechanism of action is still being assembled. A primary area for future investigation is the nuanced role of this compound 1 in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Current research suggests a complex, context-dependent interaction. For instance, this compound 1 appears to activate the NF-κB pathway to potentiate an immune response against pathogens. nih.govresearchgate.net Conversely, it is hypothesized to act as an inhibitor of the NF-κB pathway when viruses exploit this pathway to promote their own replication. researchgate.net This dual functionality presents a critical knowledge gap. Future studies must clarify the precise molecular switches that determine whether this compound 1 acts as an activator or an inhibitor of NF-κB. nih.govresearchgate.net
Another key unknown is the full spectrum of its direct antiviral mechanisms. patsnap.com While effects on viral replication have been observed, the exact molecular interactions with viral or host cell machinery are not fully elucidated and require further investigation. patsnap.comfrontiersin.org Research suggests that this compound 1 can interfere with the viral replication machinery, but the specific targets and the nature of this interference need to be identified. patsnap.comnih.gov
Exploration of Novel this compound 1 Analogues and Their Properties
The synthesis and evaluation of this compound 1 analogues represent a promising avenue for developing peptides with enhanced or more specific therapeutic properties. nih.gov Structure-activity relationship studies have already demonstrated that modifications to the peptide's sequence can significantly alter its biological activity. nih.govnih.gov
Researchers have synthesized numerous analogues by:
Truncating the peptide chain: Shortening the sequence from the N- or C-terminus has yielded analogues with varying levels of antiviral activity. Notably, the [3-13]-alloferon analogue showed the strongest antiviral activity in one study. nih.gov
Modifying the N-terminus: Replacing the N-terminal Histidine with various aromatic amino acids has been explored to understand the role of this part of the peptide in its antiviral properties. nih.gov
Amino acid substitution: Replacing Histidine at other positions (e.g., position 9 or 12) with natural or non-natural amino acids has been shown to modulate antiviral and pro-apoptotic activities. patsnap.com For example, [Ala⁹]-alloferon was found to have the strongest antiviral activity against Human Herpes Virus 1 (HHV-1) among a series of tested compounds. patsnap.com
A "humanized" analogue, named Allostatin, was created by substituting two amino acids in the this compound 1 sequence to mimic patterns found in human immunoglobulins. allopharm.ru This analogue demonstrated significantly stronger antitumor activity compared to the parent molecule in a mouse model. allopharm.ru These findings highlight the potential of rational drug design to improve upon the natural peptide's functions. nih.govallopharm.ru
Future exploration will likely focus on creating analogues with improved stability, bioavailability, and target specificity, while minimizing any potential off-target effects.
Table 1: Selected this compound 1 Analogues and Their Observed Properties
| Analogue Name/Modification | Modification Detail | Observed Properties | Source(s) |
| [3-13]-alloferon | N-terminal truncation (His-Gly removed) | Strongest antiviral activity (IC₅₀ = 38 μM) against Human Herpesviruses and Coxsackievirus B2 in one study. | nih.gov |
| Allostatin | "Humanized" peptide with two amino acid substitutions. | Showed significantly suppressed tumor growth compared to this compound 1 in vaccinated mice. | allopharm.ru |
| [Ala⁹]-alloferon | Histidine at position 9 replaced with Alanine. | Exhibited the strongest antiviral activity against HHV-1 in Vero cells among the analyzed compounds. | patsnap.com |
| [Phe(p-NH₂)¹]-alloferon | Histidine at position 1 replaced with p-amino-Phenylalanine. | Showed a two-fold increase in caspase activation (pro-apoptotic action) compared to this compound 1. | nih.gov |
| [Tyr⁶]-alloferon | Histidine at position 6 replaced with Tyrosine. | Exhibited a two-fold increase in caspase activation compared to this compound 1. | nih.gov |
| N-terminally modified analogues | His at position 1 replaced with Phe, Tyr, Trp, etc. | The first aromatic ring of the peptide chain could play a role in the expression of antiviral properties. | nih.gov |
Investigation of this compound 1's Role in Specific Cellular and Molecular Pathways
This compound 1's immunomodulatory effects are mediated through its influence on several critical intracellular signaling pathways. researchgate.net While the activation of Natural Killer (NK) cells is a well-documented outcome, the upstream and downstream signaling events are still under active investigation. nih.govallopharm.ru
Key pathways implicated in this compound 1's action include:
NF-κB Pathway: As mentioned, this is a central pathway. Proteomic analysis has shown that this compound 1 treatment can lead to the upregulation of IκB kinase (IKK), enhanced phosphorylation of IκB kinase alpha, and a decrease in total IκB kinase alpha levels, all of which point to NF-κB activation. nih.gov This activation is linked to the stimulation of interferon synthesis.
MAPK Signaling Pathway: Research has demonstrated that this compound 1, particularly in combination with Zanamivir, can inhibit the H1N1-induced activation of p38 mitogen-activated protein kinase (MAPK) and Jun-amino-terminal kinase (JNK) signaling pathways in lung tissue. mdpi.com This suggests a role in modulating inflammatory responses during viral infections.
NLRP3 Inflammasome Pathway: In a model of estrogen deficiency-induced osteoporosis, this compound 1 was shown to suppress the expression of inflammatory cytokines by dampening the NLRP3/caspase-1/IL-1β/IL-18 signaling pathway. nih.govresearchgate.net This highlights a potent anti-inflammatory mechanism.
Calcium/ERK/AP-1 Pathway: In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), this compound 1 was found to inhibit calcium influx, which in turn suppressed the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of AP-1, leading to the downregulation of viral lytic cycle genes. nih.gov
Theoretical Frameworks for this compound 1's Biological Role
Developing theoretical frameworks is essential for contextualizing the experimental data on this compound 1 and predicting its functions. One prominent theory views this compound 1 as an "evolutionary conservative" regulatory peptide for NK cells. allopharm.ru This is based on the observation that it is active in both insects, which have cytotoxic hemocytes functionally similar to mammalian NK cells, and in mammals. allopharm.ru
Another hypothetical model centers on its dual role in the NF-κB pathway, where it may act as an activator to bolster the host's innate immune response or as an inhibitor when viruses hijack the pathway for their own benefit. researchgate.net The balance between these two actions could be critical for its therapeutic effect.
Furthermore, structural database searches have revealed that while this compound 1 has no direct homologues, it shares structural similarities with fragments of functionally important mammalian proteins, such as immunoglobulins and bovine prion protein precursors. vamos-biotech.com This has led to the speculation that these similar patterns may be involved in unexplored mechanisms of immune regulation, a hypothesis that supported the design of the more potent analogue, Allostatin. allopharm.ru These structural comparisons provide a theoretical basis for this compound 1's ability to interact with the mammalian immune system. researchgate.net
Comparative Studies with Other Immunomodulatory Peptides
To better define this compound 1's unique therapeutic profile, comparative studies against other immunomodulatory agents are crucial.
A study directly compared the ability of this compound 1 and Interferon-alpha 2b to stimulate the cytotoxic activity of peripheral blood lymphocytes from healthy donors. google.com The results showed a significant correlation in responses, with most donors responding positively to both agents, suggesting they may act on similar or converging pathways to enhance lymphocyte cytotoxicity against tumor cells. google.com
Another important comparison is with its own analogue, Allostatin. In a mouse tumor model, Allostatin's anti-tumor effect was significantly stronger than that of this compound 1, particularly when combined with a tumor antigen vaccination. allopharm.ru This type of comparative study is vital for guiding the development of second-generation peptide therapeutics.
Future research should expand these comparisons to include other classes of immunomodulatory peptides, such as defensins or other antimicrobial peptides (AMPs) that also exhibit anticancer and antiviral properties. nih.govroyalsocietypublishing.org Such studies would help to benchmark this compound 1's potency and specificity, clarifying its potential advantages and place in therapy relative to other emerging peptide-based drugs.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action for Alloferon 1 in modulating immune responses, and what experimental methodologies are used to validate these mechanisms?
- Methodological Answer : this compound 1 enhances natural cytotoxicity of peripheral blood lymphocytes (PBLs) via activation of NK and cytotoxic T cells (CTLs). Key methodologies include:
- In vitro cytotoxicity assays using human PBLs co-cultured with virus-infected or tumor cells .
- Measurement of interferon (IFN) synthesis via ELISA or RT-PCR to quantify cytokine induction .
- In vivo tumor models (e.g., murine lymphoma) to assess tumor volume reduction and survival rates .
Q. What are the standard experimental models for evaluating this compound 1’s anti-inflammatory activity?
- Methodological Answer : The λ-carrageenan-induced paw edema model in rodents is widely used. Protocols include:
- Subcutaneous injection of this compound 1 (0.1–1 mg/kg) pre- or post-carrageenan administration.
- Measurement of edema volume via plethysmometry and cytokine profiling (IL-1β, TNF-α) in serum .
Q. What key endpoints are prioritized in preclinical studies of this compound 1’s antiviral efficacy?
- Methodological Answer :
- Viral load quantification (e.g., plaque assays or qPCR) in target tissues (e.g., lungs for influenza).
- Survival rate analysis in lethal challenge models (e.g., HSV-2-infected mice) .
- Immune cell infiltration analysis via flow cytometry (e.g., CD8+ T cell counts in infected tissues) .
Q. How can researchers ensure reproducibility in this compound 1 synthesis and characterization?
- Methodological Answer :
- Use HPLC-MS for purity validation (≥95%) and amino acid sequencing .
- Standardize storage conditions (−20°C in lyophilized form) to prevent peptide degradation .
- Report detailed synthesis protocols (e.g., solid-phase peptide synthesis) and batch-specific data in supplementary materials .
Advanced Research Questions
Q. How do contradictions in this compound 1’s immune-modulatory effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) arise across studies, and how can these be resolved experimentally?
- Methodological Answer : Discrepancies may stem from dose-dependent effects or model-specific immune contexts. Strategies include:
- Longitudinal cytokine profiling (e.g., IL-6, IFN-γ) across multiple timepoints to capture dynamic responses .
- Comparative studies using immune-deficient vs. wild-type models to isolate this compound 1’s direct effects .
Q. What experimental designs are optimal for studying this compound 1’s synergistic potential with existing antiviral or anticancer therapies?
- Methodological Answer :
- Isobologram analysis to quantify synergy with drugs like paclitaxel or interferon-α .
- Combinatorial dosing in xenograft models (e.g., non-small cell lung cancer) with endpoint analysis of tumor apoptosis (TUNEL assays) and metastasis .
Q. What analytical challenges exist in quantifying this compound 1’s stability and bioavailability in biological matrices?
- Methodological Answer :
- Use LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects .
- Assess peptide aggregation via size-exclusion chromatography (SEC) and circular dichroism (CD) spectroscopy .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound 1?
- Methodological Answer :
- Conduct ex vivo studies using primary cells from treated animals to bridge in vitro-in vivo gaps .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance rates .
Q. What biomarkers are most reliable for assessing this compound 1’s immunomodulatory efficacy in clinical translation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
